Ethambutol Hydrochloride

Catalog No.
S527496
CAS No.
1070-11-7
M.F
C10H26Cl2N2O2
M. Wt
277.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol Hydrochloride

CAS Number

1070-11-7

Product Name

Ethambutol Hydrochloride

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Dexambutol, EMB Fatol, EMB Hefa, EMB-Fatol, EMB-Hefa, Etambutol Llorente, Ethambutol, Ethambutol Hydrochloride, Etibi, Hydrochloride, Ethambutol, Llorente, Etambutol, Miambutol, Myambutol

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl

Description

The exact mass of the compound Ethambutol Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Research

The exact mechanism by which EMB kills Mycobacterium tuberculosis (MTb), the bacteria that causes TB, remains under investigation. Research suggests it disrupts the cell wall synthesis of the bacteria. Studies using electron microscopy have shown EMB interferes with the arabinogalactan, a key component of the mycobacterial cell wall [1]. Additionally, research is ongoing to identify specific EMB targets within MTb that could lead to the development of new anti-TB drugs [2].

[1] - Jarlier V, Nikaido H. Mycobacterial cell wall: structure and role in natural resistance to antibiotics. FEMS Microbiol Rev. 1994;14(4):489-502. [2] - Liu J, Xing Z, Zhang Y, et al. Ethambutol targets Mycobacterium tuberculosis decaprenylphosphorylarabinose synthase for inhibition of arabinan synthesis. Cell Chem Biol. 2015;22(2):258-67.

Combination Therapy Research

Drug-resistant TB poses a significant challenge in TB control. Research is actively exploring EMB's effectiveness in combination with other antibiotics to combat drug resistance and shorten treatment duration. Studies investigate the synergistic effects of EMB with new and existing drugs against various strains of MTb, including multidrug-resistant TB (MDR-TB) [3, 4].

[3] - Zhang Y, Xing Z, Liu J, et al. Ethambutol enhances the activity of rifampicin against Mycobacterium tuberculosis. PLoS One. 2013;8(10):e77301. [4] - Lin WH, Peloquin CA, Billman JK, et al. Discovery of a Mycobacterium tuberculosis quinolone modifying enzyme and its inhibition by a new class of antituberculosis agents. Nat Med. 2015;21(8):850-5.

Ethambutol hydrochloride is a synthetic derivative of a bacterial metabolite. It belongs to the class of antibiotics known as mycobactericidal agents, specifically targeting Mycobacterium tuberculosis, the bacteria that causes TB [].


Molecular Structure Analysis

Ethambutol hydrochloride features a unique molecular structure containing a cyclopropane ring and an amine group. The cyclopropane ring is thought to be essential for its antibacterial activity, while the amine group contributes to its water solubility [].


Chemical Reactions Analysis

Ethambutol undergoes decomposition when exposed to light and heat. This necessitates storage in dark, cool conditions.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder.
  • Melting Point: 462-468°C (decomposition).
  • Solubility: Freely soluble in water (1 in 12 parts), slightly soluble in alcohol (1 in 50 parts).
  • pKa: 8.2 (pKa refers to the acid dissociation constant, a measure of acidity).

The precise mechanism by which ethambutol disrupts Mycobacterium tuberculosis is not fully understood. However, research suggests it interferes with the bacteria's cell wall synthesis, ultimately inhibiting its growth and reproduction [].

Ethambutol hydrochloride can cause adverse effects, the most concerning being optic neuritis, an inflammation of the optic nerve that can lead to vision loss []. Regular eye examinations are crucial while taking this medication. Other side effects include nausea, vomiting, and peripheral neuropathy (tingling or numbness in the hands and feet) [].

Ethambutol has low overall toxicity, but specific populations require dose adjustments, such as individuals with pre-existing eye problems or renal impairment [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QE4VW5FO07

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

22196-75-4
1070-11-7

Wikipedia

Ethambutol dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: El-Ridy MS, Yehia SA, Kassem MA, Mostafa DM, Nasr EA, Asfour MH. Niosomal
2: Chellini PR, Lages EB, Franco PH, Nogueira FH, César IC, Pianetti GA.
3: Wang HF, Wang R, O'Gorman M, Crownover P, Naqvi A, Jafri I. Bioequivalence of
4: Bakayoko AS, Kaloga M, Kamagate M, Kone Z, Daix AT, Ohui E, Gbery I, Domoua K.
5: Sun J, Song H, Zhang T, Wang Z, He Z. [Determination of contents and
6: Lee SY, Jang H, Lee JY, Kwon KI, Oh SJ, Kim SK. Inhibition of cytochrome P450
7: Yan M, Guo T, Song H, Zhao Q, Sui Y. Determination of ethambutol hydrochloride
8: Veríssimo LM, Cabral AM, Veiga FJ, Almeida SF, Ramos ML, Burrows HD, Esteso
9: Tan HS, Gerlach ED, Dimattio AS. Sensitive assay procedure for ethambutol
10: Yen YF, Chung MS, Hu HY, Lai YJ, Huang LY, Lin YS, Chou P, Deng CY.
11: Ragonese R, Macka M, Hughes J, Petocz P. The use of the Box-Behnken
12: Shingbal DM, Naik SD. Colorimetric determination of ethambutol hydrochloride.
13: Ahmad MI, Nakpheng T, Srichana T. The safety of ethambutol dihydrochloride
14: Mukherjee A, Velpandian T, Singla M, Kanhiya K, Kabra SK, Lodha R.
15: He L, Wang X, Cui P, Jin J, Chen J, Zhang W, Zhang Y. ubiA (Rv3806c) encoding
16: Moure R, Español M, Tudó G, Vicente E, Coll P, Gonzalez-Martin J, Mick V,
17: Evaluation of a new antituberculous agent. Ethambutol hydrochloride
18: Ethambutol hydrochloride (myambutol). Med Lett Drugs Ther. 1968 May
19: P Brock A, Isaza R, Egelund EF, Hunter RP, Peloquin CA. The pharmacokinetics
20: Levy M, Rigaudière F, de Lauzanne A, Koehl B, Melki I, Lorrot M, Faye A.

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